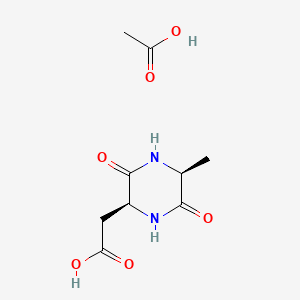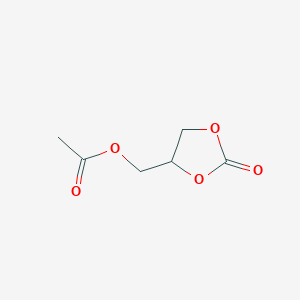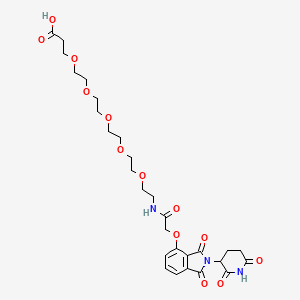
Thalidomide-O-acetamido-PEG5-C2-acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thalidomide-O-acetamido-PEG5-C2-acid is a synthetic compound that incorporates a thalidomide-based cereblon ligand and a polyethylene glycol (PEG) linker. This compound is primarily used in the development of proteolysis-targeting chimeras (PROTACs), which are designed to selectively degrade target proteins by exploiting the ubiquitin-proteasome system .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Thalidomide-O-acetamido-PEG5-C2-acid involves several steps:
Thalidomide Derivatization: Thalidomide is first modified to introduce functional groups that can be further reacted.
PEG Linker Attachment: A PEG linker is attached to the modified thalidomide through a series of coupling reactions.
Acetamido Group Introduction:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactions: Large-scale batch reactions are conducted to produce the intermediate compounds.
Purification: The intermediates are purified using techniques such as chromatography.
Final Coupling: The final coupling reactions are performed to obtain the desired product, followed by purification and quality control.
化学反応の分析
Types of Reactions
Thalidomide-O-acetamido-PEG5-C2-acid undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of reactive functional groups.
Coupling Reactions: The PEG linker attachment involves coupling reactions with activated esters or amides.
Common Reagents and Conditions
Reagents: Common reagents include coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Major Products
The major products formed from these reactions are the intermediate compounds leading to the final this compound .
科学的研究の応用
Thalidomide-O-acetamido-PEG5-C2-acid has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of PROTACs for targeted protein degradation.
Biology: Employed in studies to understand protein function and regulation.
Medicine: Investigated for potential therapeutic applications in cancer and other diseases.
Industry: Utilized in the development of new drugs and therapeutic agents
作用機序
Thalidomide-O-acetamido-PEG5-C2-acid exerts its effects by binding to cereblon, a component of the E3 ubiquitin ligase complex. This binding facilitates the recruitment of target proteins to the ubiquitin-proteasome system, leading to their selective degradation. The PEG linker enhances the solubility and stability of the compound, allowing for efficient protein targeting .
類似化合物との比較
Similar Compounds
Thalidomide-PEG5-COOH: Another thalidomide-based compound with a PEG linker used in PROTAC technology.
Thalidomide-O-amido-PEG-C2-NH2: A similar compound with an amido group instead of an acetamido group.
Uniqueness
Thalidomide-O-acetamido-PEG5-C2-acid is unique due to its specific combination of functional groups and linker length, which provides optimal properties for targeted protein degradation. Its acetamido group offers distinct reactivity compared to other similar compounds .
特性
分子式 |
C28H37N3O13 |
|---|---|
分子量 |
623.6 g/mol |
IUPAC名 |
3-[2-[2-[2-[2-[2-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C28H37N3O13/c32-22-5-4-20(26(36)30-22)31-27(37)19-2-1-3-21(25(19)28(31)38)44-18-23(33)29-7-9-40-11-13-42-15-17-43-16-14-41-12-10-39-8-6-24(34)35/h1-3,20H,4-18H2,(H,29,33)(H,34,35)(H,30,32,36) |
InChIキー |
OLQQVNTWNYGGJR-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCOCCOCCOCCOCCOCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 2-(2-chloropyrido[3,2-d]pyrimidin-4-yl)acetate](/img/structure/B14760866.png)
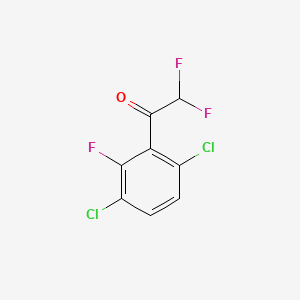
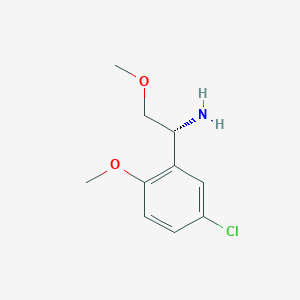
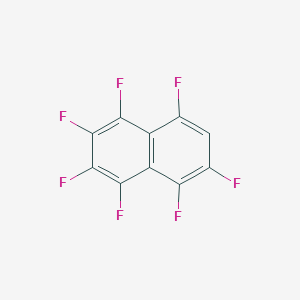

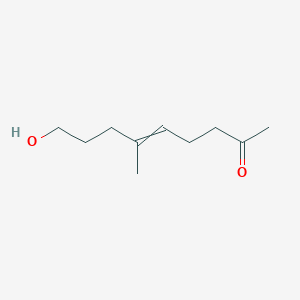


![[1,4]Benzothiazino[2,3-b]phenothiazine](/img/structure/B14760924.png)
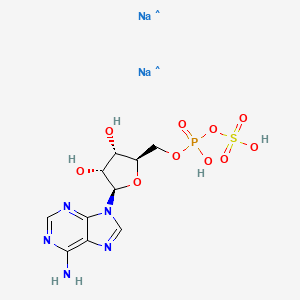
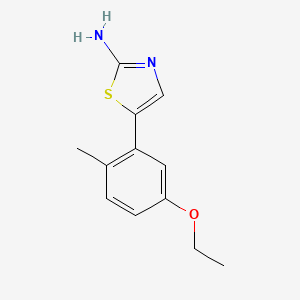
![2-Propanesulfonic acid, 1-[(4-hydrazinylphenyl)sulfonyl]-2-methyl-](/img/structure/B14760935.png)
